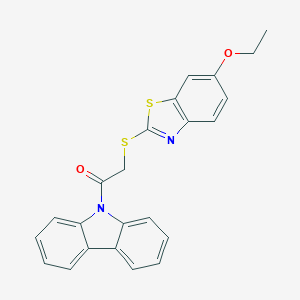![molecular formula C17H25N5OS B430158 N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine CAS No. 371221-03-3](/img/structure/B430158.png)
N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine is a chemical compound that belongs to the class of aromatic ethers. It has a molecular formula of C17H25N5OS and a molecular weight of 347.48 g/mol . This compound is known for its unique structure, which includes a triazine ring substituted with various functional groups, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
The synthesis of N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine involves multiple steps, starting with the preparation of the triazine core. The synthetic route typically includes the following steps:
Formation of the Triazine Core: The triazine ring is formed through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The triazine core is then subjected to substitution reactions to introduce the ethyl, propan-2-yl, and other functional groups.
Thioether Formation:
Final Functionalization:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides can replace existing groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Aplicaciones Científicas De Investigación
N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparación Con Compuestos Similares
N-ethyl-N-(4-(isopropylamino)-6-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1,3,5-triazin-2-yl)amine can be compared with other similar compounds, such as:
N4-ethyl-6-[2-(4-chlorophenoxy)ethylthio]-N2-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar structure but with a chlorine atom instead of a methyl group, leading to different chemical and biological properties.
N4-ethyl-6-[2-(4-methoxyphenoxy)ethylthio]-N2-propan-2-yl-1,3,5-triazine-2,4-diamine: The presence of a methoxy group instead of a methyl group can affect the compound’s reactivity and interactions with biological targets.
N4-ethyl-6-[2-(4-nitrophenoxy)ethylthio]-N2-propan-2-yl-1,3,5-triazine-2,4-diamine:
These comparisons highlight the uniqueness of this compound and its potential for various scientific and industrial applications.
Propiedades
Número CAS |
371221-03-3 |
|---|---|
Fórmula molecular |
C17H25N5OS |
Peso molecular |
347.5g/mol |
Nombre IUPAC |
4-N-ethyl-6-[2-(4-methylphenoxy)ethylsulfanyl]-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H25N5OS/c1-5-18-15-20-16(19-12(2)3)22-17(21-15)24-11-10-23-14-8-6-13(4)7-9-14/h6-9,12H,5,10-11H2,1-4H3,(H2,18,19,20,21,22) |
Clave InChI |
NZQDIZLTOXEKBJ-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)SCCOC2=CC=C(C=C2)C)NC(C)C |
SMILES canónico |
CCNC1=NC(=NC(=N1)SCCOC2=CC=C(C=C2)C)NC(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[amino-[(4,6,7-trimethylquinazolin-2-yl)amino]methylidene]butanamide](/img/structure/B430080.png)
![N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(3-methoxyanilino)methylidene]acetamide](/img/structure/B430081.png)
![N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethylanilino)methylidene]acetamide](/img/structure/B430082.png)
![2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B430083.png)
![1-(9H-carbazol-9-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B430086.png)
![2-(3,4-dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B430088.png)
![N-[(2,4-dichloroanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide](/img/structure/B430089.png)
![2,2,4-trimethyl-4-phenyl-1-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B430090.png)
![Dibutyl-(1,3-dihydro-naphtho[1,2-c]furan-4-ylmethyl)-amine](/img/structure/B430091.png)
![N-[(4-chloroanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide](/img/structure/B430092.png)
![7-tert-butyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430095.png)

